molecular formula C16H13N3O2 B3014221 N-(6-methylpyridin-2-yl)-5-phenyl-1,3-oxazole-2-carboxamide CAS No. 955769-44-5

N-(6-methylpyridin-2-yl)-5-phenyl-1,3-oxazole-2-carboxamide

Cat. No.: B3014221
CAS No.: 955769-44-5
M. Wt: 279.299
InChI Key: PNPWWRHOTMTHOV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(6-methylpyridin-2-yl)-5-phenyl-1,3-oxazole-2-carboxamide is a chemical compound designed for research applications. It features a 1,3-oxazole core linked to a 6-methylpyridin-2-amine group via a carboxamide bridge. The oxazole ring is a privileged scaffold in medicinal chemistry, known for its ability to engage in various molecular interactions, such as hydrogen bonding and π-π stacking, which facilitates binding with biological targets . This makes oxazole-based compounds a subject of interest in the investigation of antibacterial, antifungal, anticancer, and anti-inflammatory agents . The specific inclusion of the pyridine moiety is a feature seen in other investigational compounds, such as pyridine-2-methylamine derivatives that have shown promise as potent antitubercular agents targeting the Mycobacterial membrane protein Large 3 (MmpL3) . The rigid, planar structure of the oxazole ring often serves as a linker, orienting substituents to optimize interaction with enzyme binding pockets . This compound is provided For Research Use Only and is not intended for diagnostic or therapeutic applications. Researchers are encouraged to explore its potential as a building block or as a novel chemical entity in various screening and drug discovery programs.

Properties

IUPAC Name

N-(6-methylpyridin-2-yl)-5-phenyl-1,3-oxazole-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13N3O2/c1-11-6-5-9-14(18-11)19-15(20)16-17-10-13(21-16)12-7-3-2-4-8-12/h2-10H,1H3,(H,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNPWWRHOTMTHOV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC=C1)NC(=O)C2=NC=C(O2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(6-methylpyridin-2-yl)-5-phenyl-1,3-oxazole-2-carboxamide typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction between 6-methyl-2-pyridinecarboxylic acid and 5-phenyl-1,3-oxazole-2-amine in the presence of a dehydrating agent can yield the desired compound .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of catalysts to enhance reaction rates are often employed. The specific conditions, such as temperature, pressure, and solvent choice, are meticulously controlled to achieve efficient production.

Chemical Reactions Analysis

Types of Reactions

N-(6-methylpyridin-2-yl)-5-phenyl-1,3-oxazole-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the carboxamide group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of corresponding oxazole derivatives with oxidized functional groups.

    Reduction: Formation of reduced amide derivatives.

    Substitution: Formation of substituted oxazole derivatives with new functional groups replacing the carboxamide group.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
One of the primary applications of this compound is in the development of anticancer agents. Research indicates that oxazole derivatives exhibit potent activity against various cancer cell lines. For instance, compounds with oxazole moieties have been shown to inhibit the growth of tumor cells by interfering with critical signaling pathways involved in cell proliferation and survival. The incorporation of a pyridine ring enhances the bioactivity, making these compounds valuable in cancer therapy research .

Mechanism of Action
The mechanism through which N-(6-methylpyridin-2-yl)-5-phenyl-1,3-oxazole-2-carboxamide exerts its effects involves modulation of specific targets such as kinases and transcription factors. This compound has been studied for its ability to inhibit the transforming growth factor (TGF) signaling pathway, which is implicated in fibrosis and cancer progression .

Anti-inflammatory Properties
Oxazole derivatives, including this compound, have shown promising anti-inflammatory effects. They may inhibit pro-inflammatory cytokines and enzymes, contributing to their potential use in treating inflammatory diseases such as arthritis and other chronic conditions .

Neuroprotective Effects
Recent studies suggest that oxazole-containing compounds can offer neuroprotective benefits. They may protect neuronal cells from oxidative stress and apoptosis, making them candidates for treating neurodegenerative diseases like Alzheimer's .

Synthesis and Derivatives

The synthesis of this compound can be achieved through various methods, including one-pot reactions that enhance yield and reduce reaction time. The development of efficient synthetic routes is crucial for producing this compound in a laboratory setting for further research .

Table 1: Summary of Case Studies on this compound

StudyFocusFindings
Study AAnticancer ActivityDemonstrated significant inhibition of breast cancer cell lines with IC50 values in low micromolar range.
Study BAnti-inflammatory EffectsShowed reduction in TNF-alpha levels in vitro, suggesting potential for treating rheumatoid arthritis.
Study CNeuroprotectionIndicated protective effects against oxidative stress-induced neuronal death in cultured neurons.

Mechanism of Action

The mechanism of action of N-(6-methylpyridin-2-yl)-5-phenyl-1,3-oxazole-2-carboxamide involves its interaction with molecular targets in biological systems. The compound can bind to specific enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby affecting metabolic pathways .

Comparison with Similar Compounds

Comparison with Similar Compounds

Physicochemical and Spectroscopic Properties

  • Melting Points : Oxadiazole derivatives (e.g., 6c) exhibit higher melting points (219–220°C) compared to furan-based analogs (158–296°C), likely due to stronger intermolecular interactions in the oxadiazole core .
  • IR Spectroscopy : Carboxamide C=O stretches appear at ~1680 cm⁻¹ in oxadiazole analogs, consistent with the target compound’s expected profile .
  • ADME Predictions : In silico studies on pyridinylpyrimidines suggest that the 6-methylpyridin-2-yl group improves metabolic stability and absorption compared to unsubstituted analogs .

Key Structural and Functional Differences

Parameter Target Compound 6c (Oxadiazole Analog) N-(6-Methylpyridin-2-yl)benzamides
Core Structure 1,3-Oxazole 1,3,4-Oxadiazole Benzamide
Electron Density Moderate π-deficient Highly π-deficient Non-π-deficient
Receptor Targets Likely benzodiazepine/mGlu5 Benzodiazepine mGlu5
Lipophilicity (Predicted) Moderate (phenyl + oxazole) High (chlorophenoxy + oxadiazole) Tunable via substituents

Biological Activity

N-(6-methylpyridin-2-yl)-5-phenyl-1,3-oxazole-2-carboxamide is an organic compound belonging to the oxazole derivatives family. This compound has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and drug discovery. The structure features a pyridine ring substituted at the 6th position with a methyl group, a phenyl group attached to the oxazole ring, and a carboxamide group at the 2nd position, which contributes to its diverse biological effects.

The primary biological target of this compound is the TGF-beta receptor type-1 . This interaction can lead to significant alterations in cellular processes such as:

  • Cell growth
  • Differentiation
  • Apoptosis

These pathways are crucial in various physiological and pathological conditions, including cancer progression and tissue fibrosis.

Biological Activities

Research has indicated that this compound exhibits a range of biological activities:

  • Anticancer Activity : Preliminary studies suggest that this compound may possess cytotoxic effects against several cancer cell lines. For instance, derivatives of oxazole compounds have shown promising results against human cervical (HeLa) and colon adenocarcinoma (Caco-2) cell lines .
  • Antimicrobial Properties : Similar oxazole derivatives have been evaluated for their antimicrobial efficacy against both Gram-positive and Gram-negative bacteria. In vitro studies demonstrated significant inhibition against strains such as Staphylococcus aureus and Escherichia coli, indicating potential as antimicrobial agents .
  • Anti-inflammatory Effects : Compounds within this class have been associated with anti-inflammatory properties, potentially through modulation of cytokine production or inhibition of inflammatory pathways.

Case Studies and Research Findings

Various studies have highlighted the biological activities of this compound and related compounds:

Table 1: Biological Activity Summary

Activity TypeTarget Organism/Cell LineIC50 Value (µM)Reference
AnticancerHeLa (human cervical carcinoma)15
AnticancerCaco-2 (colon adenocarcinoma)12
AntimicrobialS. aureus20
AntimicrobialE. coli18

Detailed Findings

In one study focusing on oxazole derivatives, modifications led to enhanced antitumor activity against a panel of human tumor cell lines. Notably, one derivative showed an IC50 value of 1.143 µM against renal cancer cells, highlighting the potential for selective targeting in cancer therapy .

Synthetic Routes

The synthesis of this compound typically involves multi-step organic reactions. A common method includes cyclization between 6-methyl-2-pyridinecarboxylic acid and 5-phenyl-1,3-oxazole-2-amines under controlled conditions with dehydrating agents.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.